2,4-Dichloro-3-ethynylpyridine

Catalog No.
S13477087
CAS No.
1196156-25-8
M.F
C7H3Cl2N
M. Wt
172.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3-ethynylpyridine

CAS Number

1196156-25-8

Product Name

2,4-Dichloro-3-ethynylpyridine

IUPAC Name

2,4-dichloro-3-ethynylpyridine

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

InChI

InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H

InChI Key

WVLZHIBVTDSPSA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1Cl)Cl

2,4-Dichloro-3-ethynylpyridine is a halogenated pyridine derivative characterized by the presence of two chlorine atoms and an ethynyl group attached to the pyridine ring. Its molecular formula is C7H4Cl2NC_7H_4Cl_2N, and it is known for its solid state at room temperature, typically appearing as a white to orange powder or crystal. The compound has a melting point ranging from 59.0 to 63.0 °C and a boiling point of approximately 78 °C under reduced pressure .

This compound exhibits significant reactivity due to the presence of the ethynyl group, which can engage in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols. This reaction typically involves the replacement of one of the chlorine atoms with the nucleophile.
  • Reduction: It can be reduced to form corresponding amines using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Oxidation: The compound can also undergo oxidation, resulting in various oxidized derivatives of pyridine .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium amide or potassium tert-butoxide in solvents like dimethylformamide are commonly used.
  • Reduction: Hydrogen gas with palladium on carbon serves as a catalyst.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.

Major Products Formed

  • Nucleophilic substitution produces substituted pyridines.
  • Reduction leads to amine derivatives.
  • Oxidation results in different oxidized pyridine derivatives.

The synthesis of 2,4-Dichloro-3-ethynylpyridine can be achieved through various methods:

  • Nitration of 2,4-Dichloropyridine: This method involves treating 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst at temperatures ranging from 20°C to 150°C for several hours.
  • Ethynylation Reactions: The introduction of the ethynyl group can be accomplished through reactions involving acetylene and appropriate coupling agents under controlled conditions.

These methods allow for the selective introduction of functional groups onto the pyridine ring, yielding diverse derivatives suitable for further chemical transformations.

The applications of 2,4-Dichloro-3-ethynylpyridine are diverse:

  • Building Block in Organic Synthesis: Its unique reactivity makes it a versatile intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory agents.
  • Agricultural Chemicals: Potential use as a nitrification inhibitor in agricultural settings has been explored .

Interaction studies involving 2,4-Dichloro-3-ethynylpyridine have demonstrated its ability to inhibit certain biochemical pathways related to inflammation. Specifically, its interaction with nucleophilic groups suggests that it may interfere with various biological processes at the molecular level. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2,4-Dichloro-3-ethynylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,6-Dichloro-3-nitropyridineTwo chlorine atoms and a nitro groupDifferent substitution pattern affecting reactivity
4-Amino-2,6-Dichloro-3-nitropyridineAmino group at position fourEnhanced solubility and potential biological activity
2,4-Dichloro-3-aminopyridineAmino group instead of ethynylDifferent reactivity profile due to amino group

Comparison

2,4-Dichloro-3-ethynylpyridine stands out due to its specific reactivity with nucleophiles and potential biological activities compared to its analogs. For instance, while both 2,6-Dichloro-3-nitropyridine and 4-Amino-2,6-Dichloro-3-nitropyridine possess chlorine substituents, their differing positions lead to unique chemical behaviors and applications .

2,4-Dichloro-3-ethynylpyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with two chlorine atoms at the 2- and 4-positions and an ethynyl group (-C≡CH) at the 3-position. Its systematic IUPAC name, 2,4-dichloro-3-ethynylpyridine, reflects this substitution pattern. The compound’s molecular formula is C₇H₃Cl₂N, with a molecular weight of 172.01 g/mol.

The structural representation of the molecule can be described using SMILES notation as C#CC1=C(C=CN=C1Cl)Cl, which highlights the ethynyl group’s linear geometry and the chlorine atoms’ positions. Key identifiers include:

  • CAS Registry Number: 6697-95-6
  • PubChem CID: 72212444
  • Synonym: 2,4-DICHLORO-3-ETHYNYLPYRIDINE

A comparative analysis with related compounds, such as 2,4-dichloropyridine-3-carbonitrile (C₆H₂Cl₂N₂), reveals that the ethynyl group enhances reactivity in cross-coupling reactions compared to cyano substituents.

Historical Context in Heterocyclic Chemistry

The development of 2,4-dichloro-3-ethynylpyridine is rooted in the broader exploration of pyridine derivatives, which began with Thomas Anderson’s isolation of pyridine from bone oil in 1849. Early 20th-century advances in heterocyclic synthesis, such as the Chichibabin reaction, enabled efficient production of substituted pyridines. The introduction of ethynyl groups into pyridine systems emerged later, driven by the demand for versatile building blocks in pharmaceutical and materials science.

Halogenated pyridines, including dichloro derivatives, gained prominence in the 1970s as intermediates for agrochemicals. The ethynyl group’s incorporation, as seen in 2,4-dichloro-3-ethynylpyridine, represents a convergence of strategies from alkyne chemistry and heterocyclic synthesis, reflecting mid-1990s innovations in Sonogashira coupling methodologies.

Significance in Modern Synthetic Organic Chemistry

2,4-Dichloro-3-ethynylpyridine serves as a critical substrate in modern organic synthesis due to three key features:

  • Electrophilic Chlorine Atoms: The chlorine substituents facilitate nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amines, alkoxides, or thiols.
  • Ethynyl Group Reactivity: The terminal alkyne participates in cross-coupling reactions, such as Sonogashira couplings, to form carbon-carbon bonds with aryl or vinyl halides.
  • Pyridine Core Stability: The aromatic pyridine ring provides thermal and oxidative stability, making the compound suitable for high-temperature reactions.

These attributes have led to its use in synthesizing:

  • Pharmaceutical intermediates: Ethynyl groups are leveraged to build kinase inhibitors and antiviral agents.
  • Ligands for catalysis: Pyridine-alkyne hybrids coordinate transition metals in catalytic systems.
  • Materials science precursors: Conjugated polymers derived from ethynylpyridines exhibit tunable electronic properties.

The compound’s versatility is exemplified in multi-step syntheses, where sequential functionalization of chlorine and ethynyl groups yields complex architectures. For instance, the chlorine atoms may first be replaced with amines via SNAr, followed by palladium-catalyzed coupling of the ethynyl group to install aryl moieties.

2,4-Dichloro-3-ethynylpyridine represents a substituted pyridine derivative with the molecular formula C₇H₃Cl₂N and a molecular weight of 172.01 g/mol [1] [2]. The compound features a pyridine ring bearing two chlorine substituents at positions 2 and 4, along with an ethynyl group (-C≡C-H) at position 3 [1] [2]. The IUPAC name is 2,4-dichloro-3-ethynylpyridine, and it is registered under CAS number 1196156-25-8 [1] [2].

The molecular architecture of 2,4-dichloro-3-ethynylpyridine exhibits a planar aromatic pyridine core with specific geometric parameters influenced by the substituent pattern [1] [3]. The ethynyl group introduces sp-hybridized carbon atoms that maintain linear geometry with bond angles approaching 180 degrees [4]. The presence of chlorine atoms at positions 2 and 4 creates significant electronic effects through their electron-withdrawing properties, which modulate the electron density distribution across the pyridine ring [5] [6].

The compound's canonical SMILES notation is represented as C#CC1C(Cl)=NC=CC=1Cl, while the standard InChI string is InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H [1] [2]. The InChI Key WVLZHIBVTDSPSA-UHFFFAOYSA-N provides a unique identifier for this molecular structure [1] [2].

Computational studies on related ethynylpyridine derivatives have revealed important bonding characteristics [4]. The ethynyl moiety typically exhibits characteristic C≡C stretching vibrations around 2120 cm⁻¹ in the infrared spectrum, while the terminal ≡C-H stretching appears near 3300 cm⁻¹ [4]. These spectroscopic signatures are influenced by the electronic environment created by the chlorine substituents [5].

The topological polar surface area of 2,4-dichloro-3-ethynylpyridine is calculated to be 12.9 Ų, indicating relatively low polarity compared to other heteroaromatic compounds [1]. The XLogP3-AA value of 2.7 suggests moderate lipophilicity, which is characteristic of halogenated aromatic compounds [1]. The molecule contains one hydrogen bond acceptor (the pyridine nitrogen) and zero hydrogen bond donors, with one rotatable bond corresponding to the ethynyl group [1].

PropertyValueReference
Molecular FormulaC₇H₃Cl₂N [1]
Molecular Weight172.01 g/mol [1]
Exact Mass170.9642545 Da [1]
XLogP3-AA2.7 [1]
Topological Polar Surface Area12.9 Ų [1]
Heavy Atom Count10 [1]
Hydrogen Bond Acceptors1 [1]
Hydrogen Bond Donors0 [1]
Rotatable Bonds1 [1]

X-ray Crystallographic Studies

While specific X-ray crystallographic data for 2,4-dichloro-3-ethynylpyridine has not been extensively reported in the literature, structural insights can be derived from crystallographic studies of closely related compounds [7] [8]. The related isomer 2,6-dichloro-3-ethynylpyridine has been characterized crystallographically, providing valuable comparative structural information [7].

The 2,6-dichloro-3-ethynylpyridine isomer crystallizes in the monoclinic space group P 1 21/n 1 with unit cell parameters a = 3.8613 Å, b = 11.4201 Å, c = 16.0731 Å, and β = 95.936° [7]. The structure contains four molecules per unit cell (Z = 4) and exhibits a residual factor of 0.0280, indicating high-quality crystallographic data [7]. These parameters suggest a relatively compact crystal packing arrangement typical of halogenated aromatic compounds [7].

Crystallographic studies of related dichloropyridine derivatives provide additional structural context [9] [10]. The compound 2,3-dichloropyridine crystallizes in the monoclinic space group C2/c with the pyridine ring maintaining near-planarity with a mean deviation of only 0.003 Å [9]. This planarity is characteristic of pyridine derivatives and is expected to be preserved in 2,4-dichloro-3-ethynylpyridine [9].

For 2,4-dichloropyrimidine, a structurally similar compound, the crystal structure reveals a monoclinic P2₁/c space group with unit cell parameters a = 7.5090 Å, b = 10.776 Å, c = 7.1980 Å, and β = 92.92° [10] [11]. The molecule exhibits near-planarity with a maximum deviation of 0.013 Å for a chlorine atom [10]. The crystal packing is stabilized by intermolecular C-H⋯N interactions that link molecules into chains [10] [11].

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)ZReference
2,6-Dichloro-3-ethynylpyridineP 1 21/n 13.861311.420116.073195.9364 [7]
2,4-DichloropyrimidineP2₁/c7.509010.7767.198092.924 [10]
2,3-DichloropyridineC2/c----- [9]

The crystallographic analysis of pyridine derivatives containing halogen substituents reveals characteristic intermolecular interactions [5] [6]. Halogen bonding interactions are particularly significant in chlorinated pyridine compounds, where the chlorine atoms can act as both halogen bond donors and acceptors depending on their chemical environment [5] [6] [12]. The strength of these interactions typically ranges from -60 to -20 kJ mol⁻¹ and correlates with the electrostatic properties of the halogen atoms [5].

The crystal structures of halogenated pyridine derivatives often exhibit short halogen⋯halogen contacts and C-H⋯halogen hydrogen bonding interactions that contribute to the overall crystal stability [5] [6]. These weak intermolecular forces play crucial roles in determining the solid-state packing arrangements and physical properties of the compounds [5] [12].

Comparative Analysis with Related Pyridine Derivatives

The structural properties of 2,4-dichloro-3-ethynylpyridine can be understood through comparison with related pyridine derivatives that share similar substitution patterns or functional groups [13] [14] [15]. This comparative analysis reveals important structure-property relationships that govern the molecular behavior and reactivity of these compounds [16] [14].

When compared to its positional isomer 2,6-dichloro-3-ethynylpyridine, several key differences emerge [7]. Both compounds share identical molecular formulas (C₇H₃Cl₂N) and molecular weights (172.01 g/mol), but the positioning of chlorine substituents significantly affects their electronic properties and crystal packing behavior [7]. The 2,6-isomer exhibits crystallographic parameters that differ markedly from typical pyridine derivatives, suggesting unique intermolecular interactions arising from the symmetric chlorine placement [7].

The parent compound 3-ethynylpyridine (molecular formula C₇H₅N, molecular weight 103.12 g/mol) provides a baseline for understanding the electronic effects of chlorine substitution [17] [18]. Computational studies on 2-ethynylpyridine dimers have demonstrated that ethynylpyridines can participate in diverse hydrogen bonding interactions through both the terminal alkyne proton and the pyridine nitrogen [4]. The calculated dimerization constant for 2-ethynylpyridine at 25°C is 0.13 ± 0.01 mol⁻¹dm³, indicating moderate association behavior [4].

Comparative analysis with 2,4-dichloropyridine (molecular formula C₅H₃Cl₂N, molecular weight 147.99 g/mol) reveals the structural impact of ethynyl substitution [19] [20] [21]. The 2,4-dichloropyridine exhibits a boiling point of 189-190°C and specific gravity of 1.37, properties that are modified by the presence of the ethynyl group in 2,4-dichloro-3-ethynylpyridine [20] [21].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
2,4-Dichloro-3-ethynylpyridineC₇H₃Cl₂N172.011196156-25-8Ethynyl at position 3, Cl at 2,4
2,6-Dichloro-3-ethynylpyridineC₇H₃Cl₂N172.011211529-52-0Ethynyl at position 3, Cl at 2,6
3-EthynylpyridineC₇H₅N103.122510-23-8Ethynyl at position 3
2,4-DichloropyridineC₅H₃Cl₂N147.9926452-80-2Cl at positions 2,4

Studies on halogenated pyridine derivatives have demonstrated that chlorine substitution significantly affects the halogen bonding capabilities of these compounds [5] [6]. In chloropyridinium systems, the halogen bond energies range from approximately 34-40 kJ mol⁻¹ for chlorine-containing derivatives, which is considerably lower than the 57-68 kJ mol⁻¹ observed for iodine-containing analogues [6]. The positioning of chlorine atoms relative to the pyridine nitrogen influences the electrostatic potential of the halogen atoms, with ortho-positioned chlorines showing enhanced halogen bonding properties [6].

The electronic properties of 2,4-dichloro-3-ethynylpyridine are particularly influenced by the combined effects of the electron-withdrawing chlorine atoms and the π-conjugated ethynyl group [14] [5]. This substitution pattern creates a compound with unique reactivity profiles compared to simpler pyridine derivatives [16] [14]. The antiproliferative activity studies of pyridine derivatives have shown that chlorine substitution can significantly modulate biological activity, although such pharmacological aspects are beyond the scope of this structural analysis [14].

Computational studies using density functional theory methods have provided insights into the bonding characteristics of ethynylpyridine derivatives [22] [4]. The B3LYP+D3 model with counterpoise correction has been successfully applied to predict structural parameters and intermolecular interactions in these systems [4]. These calculations reveal that π-stacking interactions and hydrogen bonding involving the ethynyl group are the dominant intermolecular forces in ethynylpyridine compounds [4].

Traditional Synthesis Routes

The synthesis of 2,4-dichloro-3-ethynylpyridine has evolved through several traditional methodologies, each presenting distinct advantages and limitations in terms of yield, selectivity, and operational complexity. These established approaches form the foundation for understanding the synthetic challenges associated with this important heterocyclic compound.

Halogenation-Ethynylation Sequential Approaches

The halogenation-ethynylation sequential approach represents one of the most straightforward methodologies for accessing 2,4-dichloro-3-ethynylpyridine. This strategy typically begins with the conversion of hydroxylated pyridine precursors to their corresponding chlorinated derivatives, followed by the introduction of the ethynyl functionality [1].

The most widely employed sequential approach involves the treatment of 2,4-dihydroxypyridine with phosphorus oxychloride (phosphoryl chloride) in the presence of N,N-diisopropylethylamine (diisopropylethylamine) as a base. This reaction proceeds through nucleophilic substitution mechanisms, where the hydroxyl groups are replaced by chlorine atoms under elevated temperatures ranging from 90 to 100°C [1]. The reaction typically requires 3 to 4 hours to achieve completion, yielding the desired dichlorinated intermediate in approximately 85% yield.

A specific example of this methodology involves the treatment of 2,4-dihydroxy-3-nitropyridine (23.7 grams, 0.152 millimoles) with phosphoryl chloride (42.5 milliliters, 0.457 millimoles) and diisopropylethylamine (39.7 milliliters, 0.228 millimoles) at 90°C. This procedure affords 2,4-dichloro-3-nitropyridine in 85% yield with a purity of 98.6% [1] [2]. The reaction mixture is typically quenched with ice water, and the solid product is isolated by filtration and washing with deionized water.

The halogenation step is followed by reduction of the nitro group to the corresponding amine, which can then undergo diazotization and subsequent ethynylation reactions. However, this multi-step sequence often suffers from moderate overall yields due to the cumulative losses across multiple transformations.

An alternative halogenation approach involves the direct chlorination of 3-ethynylpyridine using chlorine gas in the presence of suitable catalysts. This method operates at temperatures between 60 and 80°C for 6 to 12 hours, though yields are generally lower (40-60%) compared to the phosphoryl chloride methodology [3].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds in ethynylpyridine synthesis. The Sonogashira coupling reaction, in particular, has found extensive application in the preparation of 2,4-dichloro-3-ethynylpyridine derivatives [4] [5] [6].

The classical Sonogashira coupling approach involves the reaction between an aryl or vinyl halide and a terminal alkyne in the presence of a palladium catalyst and copper co-catalyst. For 2,4-dichloro-3-ethynylpyridine synthesis, this methodology typically employs 3-bromo-2,4-dichloropyridine or related halogenated precursors as the electrophilic coupling partner [6].

A representative Sonogashira coupling procedure utilizes palladium trifluoroacetate (2.5 millimoles percent), triphenylphosphine (5 millimoles percent), and copper iodide (5 millimoles percent) as the catalytic system. The reaction is conducted in N,N-dimethylformamide at 100°C for 3 hours, using triethylamine as the base [6]. Under these optimized conditions, yields ranging from 72% to 96% have been reported for various 2-amino-3-alkynylpyridine derivatives.

The success of palladium-catalyzed coupling strategies depends critically on the electronic and steric properties of both coupling partners. Electron-withdrawing groups on the pyridine ring, such as the chlorine substituents in 2,4-dichloro-3-ethynylpyridine, generally facilitate the oxidative addition step of the catalytic cycle, leading to enhanced reaction rates and yields [7].

Alternative palladium catalyst systems have been developed to improve the efficiency of these transformations. For instance, the use of palladium diacetate with XPhos ligand in tetrahydrofuran at 60°C has demonstrated yields of 70-85% with a catalyst loading of 5 millimoles percent [8]. The choice of base also significantly influences the reaction outcome, with cesium carbonate and potassium carbonate showing superior performance compared to traditional organic bases in certain cases.

Novel Catalytic Systems for Improved Yield

Recent advances in catalytic methodology have led to the development of novel catalyst systems that offer improved yields, enhanced selectivity, and better sustainability profiles for 2,4-dichloro-3-ethynylpyridine synthesis. These innovations address the limitations of traditional approaches while introducing new opportunities for process optimization.

Glycosyl pyridyl-triazole stabilized palladium nanoparticles represent a significant advancement in heterogeneous catalysis for ethynylpyridine synthesis [4]. These catalysts, synthesized through click chemistry between azidoglycosides and 2-ethynylpyridine, demonstrate exceptional activity under mild reaction conditions. The glycosyl pyridyl-triazole ligands coordinate with palladium in a bidentate nitrogen-nitrogen coordination mode, providing enhanced stability and reactivity.

The application of these novel palladium nanoparticles in Sonogashira coupling reactions has achieved quantitative yields under mild conditions. Remarkably, these catalysts maintain their catalytic activity for up to 8 successive catalytic cycles, demonstrating superior recyclability compared to homogeneous palladium systems [4]. The yield improvement ranges from 15% to 25% compared to conventional palladium catalysts, making this approach particularly attractive for large-scale synthesis.

Iron-based metal-organic framework (metal organic framework) catalysts have emerged as sustainable alternatives to precious metal catalysts [9]. These ionic metal-organic framework materials, assembled from ditopic 4'-pyridyl-2,2':6',2''-terpyridine ligands and iron salts, contain nanoscale channels that facilitate substrate access to the catalytic sites. The framework structure consists of octahedral iron centers linked by the pyridyl ligands, creating a three-dimensional porous architecture.

Under solvent-free conditions at 120°C, these iron-based metal-organic framework catalysts demonstrate syn-selective hydroboration of alkynes with yield improvements of 10% to 20% compared to molecular iron catalysts [9]. The catalyst can be recycled for up to 5 cycles while maintaining reasonable activity, though some deactivation occurs due to framework degradation under the reaction conditions.

Copper-chiral diphosphine catalyst systems have shown remarkable enantioselectivity in asymmetric carbometalation reactions relevant to ethynylpyridine synthesis [7]. The combination of rhodium hydroxide dimer with Segphos ligand in a tetrahydrofuran:toluene:water (1:1:1) solvent mixture at 70°C achieves 96% enantiomeric excess with yield improvements of 20% to 30%. This methodology enables access to enantiomerically enriched 3-substituted tetrahydropyridines, which serve as valuable precursors to chiral piperidines.

Gold(III) pyridine complexes have been investigated as catalysts for alkyne functionalization reactions [10]. Trans-bis(pyridine)gold complexes demonstrate electron-density-dependent reactivity, with the catalytic activity correlating to the electron density of the pyridine ligands. Computational studies indicate that these complexes convert to cis-dichlorido(pyridine)gold intermediates upon decoordination of a pyridyl functionality, leading to enhanced reactivity toward terminal alkynes.

Purification and Isolation Techniques

The successful synthesis of 2,4-dichloro-3-ethynylpyridine requires efficient purification and isolation techniques to achieve the high purity standards necessary for subsequent applications. The choice of purification methodology depends on the scale of synthesis, desired purity level, and economic considerations.

Column chromatography remains the most versatile and widely employed purification technique for ethynylpyridine derivatives [11] [12]. Silica gel chromatography using petroleum ether:dichloromethane (3:1 volume:volume) as the eluent system has proven particularly effective for 2,4-dichloro-3-ethynylpyridine purification. This method consistently achieves purities of 95% to 98% with recovery rates of 80% to 90%, requiring 2 to 4 hours for completion [11].

The choice of stationary phase and eluent system significantly influences the separation efficiency. For compounds containing both electron-withdrawing chlorine substituents and electron-rich ethynyl groups, silica gel provides adequate retention and separation. Alternative eluent systems, such as ethyl acetate:hexane gradients, have been employed for related ethynylpyridine derivatives with similar success [12].

Recrystallization techniques offer a cost-effective approach for large-scale purification when suitable solvent systems can be identified [14]. For 2,4-dichloro-3-ethynylpyridine, ethanol:water (3:1 volume:volume) mixtures have demonstrated excellent performance, achieving purities greater than 95% with recovery rates of 85% to 95%. The recrystallization process typically requires 12 to 24 hours, including dissolution, filtration, and crystallization steps .

The success of recrystallization depends on the solubility differential between the desired product and impurities as a function of temperature. Hot dissolution followed by slow cooling allows for selective crystallization of the pure compound while maintaining impurities in solution. The addition of seed crystals can facilitate nucleation and improve crystal quality [14].

Liquid-liquid extraction provides a rapid and efficient method for removing polar impurities and catalyst residues . Chloroform:water extraction systems are commonly employed, achieving purities of 85% to 90% with recovery rates of 75% to 85% in 1 to 2 hours. This technique is particularly useful as a preliminary purification step before more sophisticated methods.

Preparative high-performance liquid chromatography (high performance liquid chromatography) represents the gold standard for achieving ultra-high purity products, though at significantly higher cost . C18 reversed-phase columns with acetonitrile:water gradient elution systems can achieve purities exceeding 99% with recovery rates of 70% to 80%. The separation typically requires 3 to 6 hours, including sample preparation and fraction collection.

Crystallization from concentrated solutions offers an alternative approach for high-purity isolation . Slow cooling from hot solutions allows for the formation of well-defined crystals with purities of 98% to 99% and recovery rates of 80% to 90%. This method requires 24 to 48 hours but provides excellent purity at low cost.

Distillation techniques, while less commonly employed for ethynylpyridine derivatives due to thermal sensitivity concerns, can achieve purities of 90% to 95% under reduced pressure conditions (20 millimeters of mercury) . The process requires 4 to 8 hours and provides recovery rates of 85% to 95%, though careful temperature control is essential to prevent decomposition.

The selection of appropriate purification techniques requires consideration of multiple factors including scale, purity requirements, time constraints, and economic considerations. For research-scale synthesis, column chromatography provides the optimal balance of efficiency and purity. For larger-scale applications, recrystallization or extraction methods may be more practical, potentially followed by a polishing step using chromatographic techniques.

The analytical characterization of purified 2,4-dichloro-3-ethynylpyridine typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structure and assess purity [15]. Proton nuclear magnetic resonance spectra in deuterated chloroform show characteristic signals for the pyridine ring protons and the terminal ethynyl proton, while carbon-13 nuclear magnetic resonance confirms the presence of the alkyne carbon atoms and aromatic carbons with appropriate chemical shifts.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak along with characteristic fragment ions corresponding to loss of chlorine atoms or ethynyl groups [15].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

170.9642545 g/mol

Monoisotopic Mass

170.9642545 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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